![molecular formula C23H14N2O3S B2674809 N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-oxo-4H-chromene-2-carboxamide CAS No. 361173-84-4](/img/structure/B2674809.png)

N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-oxo-4H-chromene-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

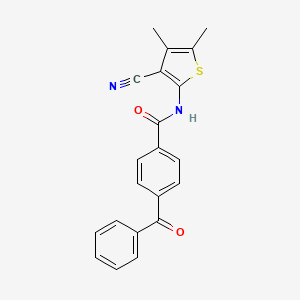

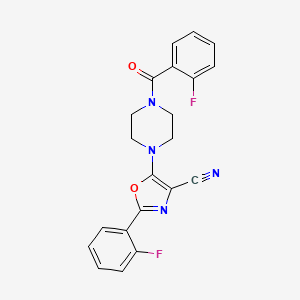

“N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-oxo-4H-chromene-2-carboxamide” is a chemical compound that has been studied for its potential anticancer activity . It is one of the thirty-five new N-[4-(1,3-benzothiazol-2-yl)phenyl]acetamide derivatives that were synthesized and tested for their ability to inhibit the human monoacylglycerol lipase (hMAGL) enzyme .

Synthesis Analysis

The synthesis of “N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-oxo-4H-chromene-2-carboxamide” and its derivatives involves a series of chemical reactions. The structures of all the compounds were confirmed on the basis of elemental analysis and collective use of IR, (1)H NMR, (13)C NMR, and mass spectral data .Molecular Structure Analysis

The molecular structure of “N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-oxo-4H-chromene-2-carboxamide” was confirmed using various analytical techniques, including elemental analysis, IR spectroscopy, (1)H NMR, (13)C NMR, and mass spectrometry .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-oxo-4H-chromene-2-carboxamide” and its derivatives are complex and require careful control of conditions. The reactions involve the use of various reagents and catalysts, and the products are characterized by a variety of analytical techniques .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-oxo-4H-chromene-2-carboxamide” and its derivatives are determined by their molecular structure and the nature of the chemical bonds within the molecules. These properties can be analyzed using a variety of techniques, including spectroscopy and chromatography .Applications De Recherche Scientifique

Anti-Tubercular Applications

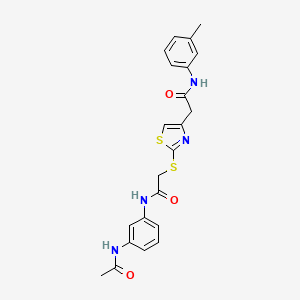

Benzothiazole-based compounds, such as Oprea1_620253, have been studied for their potential as anti-tubercular agents . These compounds have shown promising in vitro and in vivo activity against M. tuberculosis . The inhibitory concentrations of these newly synthesized molecules were found to be comparable with standard reference drugs .

Structural Studies

Structural studies of benzothiazole-based compounds have been carried out to understand their properties and potential applications . For instance, N-(1,3-benzothiazol-2-yl)-4-(halogenobenzenesulfonyl)-hydrazides, a class of compounds related to Oprea1_620253, have been studied using single-crystal X-ray diffraction, Hirshfeld surface analysis, and PIXEL calculations .

Antimicrobial Applications

Benzothiazole derivatives have been used as antimicrobial drugs . Their antimicrobial properties make them useful in the treatment of various infections .

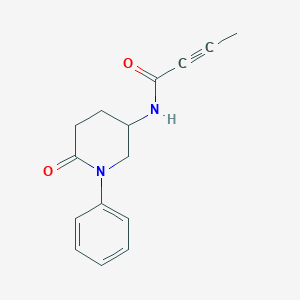

Diuretic Applications

Some benzothiazole derivatives serve as diuretic drugs . These compounds can help increase the amount of urine produced by the body, helping to remove excess water and salt .

Anticonvulsant Applications

Benzothiazole-based compounds have also been used as anticonvulsants . These drugs can help reduce the frequency and severity of seizures .

Dermatological Applications

In dermatology, benzothiazole derivatives have been used for their therapeutic effects . For example, mafenide, a benzothiazole derivative, is used in the treatment of burns and wound infections .

Anticancer Applications

Benzothiazole derivatives have shown potential as anticancer agents . These compounds can interfere with the growth and spread of cancer cells in the body .

Anti-Inflammatory Applications

Benzothiazole-based compounds have been used for their anti-inflammatory properties . These drugs can help reduce inflammation and swelling .

Mécanisme D'action

The mechanism of action of “N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-oxo-4H-chromene-2-carboxamide” and its derivatives is related to their ability to inhibit the human monoacylglycerol lipase (hMAGL) enzyme . This enzyme plays a key role in the metabolism of certain lipids, and its inhibition can have significant effects on cellular processes.

Propriétés

IUPAC Name |

N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-oxochromene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H14N2O3S/c26-18-13-20(28-19-7-3-1-5-16(18)19)22(27)24-15-11-9-14(10-12-15)23-25-17-6-2-4-8-21(17)29-23/h1-13H,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFDPFZOQITXLJJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NC3=CC=C(C=C3)C4=NC5=CC=CC=C5S4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H14N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-oxo-4H-chromene-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-({3-oxo-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide](/img/structure/B2674728.png)

![1-(3-chlorophenyl)-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2674732.png)

![N-isopentyl-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2674735.png)

![N-([2,2'-bifuran]-5-ylmethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2674738.png)

![2-[(4,4-Difluorocyclohexyl)oxy]-5-fluoropyrimidine](/img/structure/B2674745.png)